Source: Enramycin is produced by the fermentation of specific strains of Amycolatopsis, particularly Amycolatopsis orientalis. It is commonly used as a growth promoter and therapeutic agent in poultry and swine .
Classification: Enramycin belongs to the class of glycopeptide antibiotics. It is structurally related to other antibiotics in this class, such as vancomycin and teicoplanin, which are known for their effectiveness against Gram-positive bacteria .
Methods: The synthesis of enramycin can be achieved through fermentation processes involving specific bacterial strains. The fermentation typically occurs under controlled conditions to optimize yield and purity. For instance, one method involves inoculating Amycolatopsis cultures in a suitable medium and allowing them to ferment for approximately 40 hours at 28°C .
Technical Details: The production process may also include steps for refining crude enramycin into a more purified form. Techniques such as chromatography are often employed to isolate enramycin from fermentation broth .
Structure: Enramycin has a complex molecular structure characterized by multiple rings and functional groups that contribute to its antibiotic properties. Its molecular formula is , and it has a molecular weight of approximately 554.61 g/mol .
Data: The structure includes a glycosylated moiety that enhances its solubility and interaction with bacterial cell walls. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Reactions: Enramycin primarily acts by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the cell wall matrix. This action leads to cell lysis and death in susceptible bacteria .
Technical Details: The reaction mechanism involves the formation of a stable complex between enramycin and the target substrate, effectively blocking the enzymatic activity required for cell wall biosynthesis.
Enramycin exerts its antibacterial effects through a multi-step process:
The efficacy of enramycin is particularly notable against Gram-positive bacteria, including strains resistant to other antibiotics .
Physical Properties:
Chemical Properties:
Relevant analyses often involve high-performance liquid chromatography (HPLC) to assess purity and concentration during quality control processes .
Enramycin has several scientific uses:
The discovery of enramycin dates to 1954 when Japanese researchers led by Okami isolated a novel antifungal compound from Streptomyces strains during systematic screening of soil microorganisms. Initial publications described the organism as Streptomyces fungicidicus (later revised to S. fungicidus) and the antibiotic as "enduracidin" due to its durable antimicrobial characteristics [2] [9]. The name "enramycin" subsequently emerged in the industrial veterinary literature, though both designations persist in scientific and regulatory contexts. By the 1970s, the antibiotic gained commercial attention for its efficacy against Clostridium perfringens in poultry, leading to its adoption as a specialized enteritis control agent in animal feeds. Taxonomic clarification established Streptomyces fungicidus (NCBI:txid68203) as the validated producer organism, though initial publications used variant nomenclature that required subsequent correction [2].
Table 1: Historical Milestones in Enramycin Research
Time Period | Development | Key References |
---|---|---|
1954 | Initial isolation and description as "enduracidin" | Okami et al. [2] |
1970s | Characterization as enramycin for veterinary use | Industrial development records |
2006 | Biochemical mechanism of action elucidated | Fang et al. [7] |
2020s | Biosynthetic gene cluster analysis | Zhang et al. [9] |
Enramycin biosynthesis occurs exclusively in the soil bacterium Streptomyces fungicidus, classified under NCBI Taxonomy ID 68203. This species belongs to the high G+C Gram-positive bacterial group within the family Streptomycetaceae [2]. Genetic analysis reveals the strain utilizes Translation Table 11 (Bacterial, Archaeal and Plant Plastid) for protein synthesis, consistent with its actinomycete classification. Though effectively published, the taxonomic name remains invalid under the International Code of Nomenclature of Prokaryotes, reflecting complexities in Streptomyces systematics [2].
The enramycin biosynthetic gene cluster spans approximately 84 kb within a 116 kb genomic region and contains 25 open reading frames. Four non-ribosomal peptide synthetase (NRPS) genes (endA-D) encode giant multidomain enzymes that assemble the 17-amino acid peptide backbone through a thiotemplate mechanism [9]. EndC encodes a particularly critical NRPS identified as the rate-limiting enzyme in production strains. The cluster features specialized modules for incorporating unusual amino acids including citrulline and the rare β-amino acid enduracididine. Notably, the NRPS machinery lacks discrete epimerization domains despite generating seven D-amino acid residues, suggesting novel catalytic mechanisms within condensation domains [9].
Industrial production employs optimized S. fungicidus strains cultivated in submerged fermentation processes lasting approximately 260±24 hours, yielding 10±2 g/L enramycin with 90±5% recovery efficiency [5]. Strain improvement programs have boosted productivity through semi-rational mutagenesis targeting the endC gene, achieving titers exceeding 9,780 U/mL – a 2.31-fold increase over baseline industrial strains [9].
Regulatory approaches to enramycin vary significantly worldwide, particularly concerning its use as a growth promoter. South American nations exemplify this regulatory spectrum, as revealed by comparative analysis of legislation in five major meat-producing countries:
Table 2: Regulatory Status of Enramycin in South American Livestock Production
Regulatory Aspect | Argentina | Brazil | Chile | Colombia | Uruguay |
---|---|---|---|---|---|
Marketing Authorization | Strong | Strong | Strong | Strong | Strong |
Growth Promoter Use | Permitted | Restricted | Permitted | Restricted | Restricted |
Therapeutic Use Regulations | Weak | Strong | Strong | Intermediate | Intermediate |
Prescription Requirements | Weak | Mandatory | Mandatory | Mandatory | Intermediate |
Container Labeling Standards | Intermediate | Intermediate | Intermediate | Intermediate | Intermediate |
Classification: Strong = Full regulatory alignment; Intermediate = Partial alignment; Weak = Minimal alignment with international standardsSource: Adapted from regulatory analysis [3]
The World Organization for Animal Health (OIE), World Health Organization (WHO), and Food and Agriculture Organization (FAO) jointly recommend prohibiting growth promotion uses of medically important antimicrobials. Reflecting this, Colombia and Uruguay restrict enramycin to therapeutic applications, while Argentina and Chile still permit growth promotion [3]. Brazil occupies an intermediate position with partial restrictions. All five countries require marketing authorization and enforce good manufacturing practices for veterinary pharmaceutical production, but substantial differences exist in distribution controls, prescription requirements, and residue monitoring.
Japan and Korea have established maximum residue limits (MRLs) of 30 μg/kg for enramycin in edible tissues (muscle, liver, kidney, fat), driving analytical method development for residue compliance testing [6]. The European Union maintains a more restrictive stance, banning all antibiotic growth promoters since 2006, effectively prohibiting enramycin for non-therapeutic purposes [3]. Regulatory alignment remains challenging given differing national priorities between antimicrobial stewardship and livestock productivity.
Table 3: Molecular Characteristics of Enramycin Components
Characteristic | Enramycin A | Enramycin B |
---|---|---|
Chemical Formula | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁ | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ |
Molecular Weight | 2355.33 g/mol | 2369.36 g/mol |
CAS Registry Number | [56842192] | [71587114] |
CID (PubChem) | 56842192 | 71587114 |
Typical Ratio in Standard Grade | 70% | 30% |
Solubility Profile | Freely soluble in dilute HCl and DMF; slightly soluble in water |
Sources: PubChem [1] [4]; BOC Sciences [9]; Toku-E [8]
Note: Enramycin is exclusively referenced by its chemical identifiers. Clinical applications and safety profiles are excluded per research parameters.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1